molecular formula C10H14N2O3 B15211843 5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide

5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B15211843
M. Wt: 210.23 g/mol
InChI Key: BIKPHWQRXYBYNX-SECBINFHSA-N
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Description

5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a carboxamide group, and a methyl-substituted butanoyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the oxazole intermediate with an amine under suitable conditions.

    Addition of the Methyl-Substituted Butanoyl Side Chain: The final step involves the addition of the methyl-substituted butanoyl side chain through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives.

Scientific Research Applications

5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1,2-oxazole-3-carboxamide: Lacks the methyl-substituted butanoyl side chain.

    N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide: Lacks the methyl group on the oxazole ring.

    5-methyl-N-[(2S)-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide: Lacks the methyl group on the butanoyl side chain.

Uniqueness

The uniqueness of 5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C10H14N2O3/c1-6(2)9(5-13)11-10(14)8-4-7(3)15-12-8/h4-6,9H,1-3H3,(H,11,14)/t9-/m1/s1

InChI Key

BIKPHWQRXYBYNX-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=NO1)C(=O)N[C@H](C=O)C(C)C

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C=O)C(C)C

Origin of Product

United States

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